Ajugol

Description

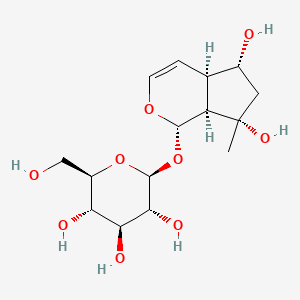

This compound is a natural product found in Rehmannia glutinosa, Leonurus japonicus, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52949-83-4 |

|---|---|

Molecular Formula |

C15H24O9 |

Molecular Weight |

348.34 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |

InChI Key |

OUJVIWOUXFHELC-ZDSSIQEISA-N |

SMILES |

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Ajugol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Ajugol, an iridoid glycoside of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to support further investigation and application of this natural compound.

Chemical Identity and Properties

This compound is an iridoid monoterpenoid glycoside that has been isolated from several plant species, including Rehmannia glutinosa and Leonurus japonicus.[1] Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₁₅H₂₄O₉ |

| Molecular Weight | 348.34 g/mol |

| CAS Number | 52949-83-4 |

| SMILES String | C[C@@]1(C--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O)O)O)O |

| Appearance | White powder |

| Purity | ≥98% (by HPLC) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon skeleton of this compound has been characterized by ¹³C NMR spectroscopy. Data is available in public spectral databases.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The exact mass is reported as 348.14203234 Da.

Experimental Protocols

Isolation of this compound from Plant Material

This compound is typically isolated from plant sources using chromatographic techniques. The following is a generalized protocol based on standard methods for the isolation of iridoid glycosides.[2][3]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as ethanol or methanol to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fraction containing iridoid glycosides is further purified using column chromatography.[2][3]

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is used to elute the compounds.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Total Synthesis of this compound

The total synthesis of this compound is a complex process that has been a subject of academic research. A detailed, standardized protocol for its total synthesis is not widely available in commercial literature.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, including the activation of autophagy and anti-inflammatory effects.

TFEB-Mediated Autophagy

This compound is an activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This pathway is crucial for cellular homeostasis and the clearance of cellular waste.

Signaling Pathway of this compound-Induced Autophagy

Caption: this compound activates TFEB-mediated autophagy.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are believed to be mediated, in part, through the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's potential anti-inflammatory mechanism.

References

The Iridoid Ajugol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugol, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, detailed methodologies for its extraction and analysis, and an exploration of its modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is predominantly found within the genus Ajuga, a member of the Lamiaceae (mint) family. While the genus Ajuga comprises over 300 species, research has primarily focused on a select few for their phytochemical composition, including their iridoid content.

Primary Plant Sources

The most well-documented plant sources of this compound are:

-

Ajuga reptans (Bugleweed): This species is one of the most cited sources of this compound and other iridoid glycosides.[1][2][3][4] The presence of this compound has been reported in various parts of the plant, including the leaves and roots.

-

Ajuga genevensis (Geneva Bugleweed): This species is also a known source of iridoids, and studies have confirmed the presence of compounds structurally related to this compound.[5][6]

-

Ajuga decumbens : This species is utilized in traditional medicine and has been shown to contain a variety of bioactive compounds, including iridoid glycosides.

-

Ajuga bracteosa : Phytochemical analyses of this species have revealed the presence of iridoid glycosides, suggesting it as a potential source of this compound.[7]

While the Ajuga genus is the principal reservoir of this compound, the broader Lamiaceae family is rich in iridoids, and further investigation into other genera may reveal additional sources.

Distribution within Plant Tissues

The concentration of this compound and other iridoids can vary significantly between different parts of the plant. While comprehensive quantitative data for this compound in all tissues of Ajuga species is not extensively available, studies on related compounds in Ajuga reptans suggest that both leaves and roots are significant sources of bioactive molecules.[1][2][4] Further research is required to quantify the precise distribution of this compound in the flowers, stems, leaves, and roots of various Ajuga species.

Quantitative Analysis of this compound

Accurate quantification of this compound in plant matrices is crucial for standardization and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: Reported Iridoid Content in Ajuga Species

| Plant Species | Plant Part | Compound Class | Reported Concentration/Content | Analytical Method | Reference |

| Ajuga reptans | Aerial Parts | Total Iridoids | Higher than in A. genevensis | Spectrophotometry & HPLC-MS/MS | [5] |

| Ajuga genevensis | Aerial Parts | Total Iridoids | Lower than in A. reptans | Spectrophotometry & HPLC-MS/MS | [5] |

| Ajuga reptans | Leaves | Various Phenolic Compounds | 315.49 mg GAE/g (Total Polyphenols) | HPLC-DAD | [4] |

| Ajuga reptans | Roots | Various Phenolic Compounds | Lower than leaves | HPLC-DAD | [4] |

Note: Specific quantitative data for this compound is limited in the reviewed literature. The table provides data on total iridoids and other related compounds to give an indication of the phytochemical profile of these plants.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant material, based on established methodologies for iridoid glycosides from the Ajuga genus.

General Extraction and Isolation Workflow

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Extraction and Preliminary Purification

This protocol is adapted from methodologies used for the extraction of iridoid glycosides and other phytochemicals from Ajuga species.

-

Plant Material Preparation:

-

Collect the desired plant parts (e.g., aerial parts or roots) of the Ajuga species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol or 70% ethanol (e.g., 1:10 w/v) at room temperature for 24-72 hours with occasional agitation.

-

Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes) to enhance extraction efficiency.[4]

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The iridoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Concentrate each fraction to dryness using a rotary evaporator.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a spray reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pool the fractions containing the target compound (this compound) based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-rich fractions using preparative HPLC with a C18 column.

-

A typical mobile phase consists of a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction to obtain pure this compound.

-

Method for Quantitative Analysis by HPLC

The following is a general HPLC method for the analysis of phytochemicals in Ajuga reptans extract, which can be optimized for the specific quantification of this compound.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at a wavelength suitable for iridoid glycosides (e.g., around 235 nm).

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its anti-inflammatory properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB and JAK/STAT Signaling Pathways

Research has shown that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways. These pathways are central regulators of inflammatory gene expression.

-

NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[8][9][10][11][12]

-

JAK/STAT Pathway: The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been found to inhibit the phosphorylation of key proteins in the JAK/STAT pathway.

Caption: this compound's inhibitory effect on NF-κB and JAK/STAT pathways.

Conclusion

This compound, an iridoid glycoside primarily found in the Ajuga genus, exhibits promising anti-inflammatory properties through the modulation of the NF-κB and JAK/STAT signaling pathways. This technical guide has provided an overview of its natural sources, distribution, and detailed experimental methodologies for its extraction and analysis. While the foundational knowledge is established, further research is warranted to fully quantify this compound content across a broader range of plant species and tissues. A deeper understanding of its pharmacological profile and mechanisms of action will be instrumental in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Study of the Phytochemical Profile and Biological Activity of Ajuga reptans L. Leaf and Root Extracts [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. researchgate.net [researchgate.net]

- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ajugol in Ajuga reptans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Ajugol, an iridoid found in Ajuga reptans. While the complete pathway has not been fully elucidated in A. reptans, this document synthesizes current knowledge from related species within the Lamiaceae family to present a scientifically grounded hypothetical pathway. This guide includes available quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.

Introduction to this compound and Iridoids

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical industry. This compound is an iridoid glycoside found in Ajuga reptans, a plant species with a history of use in traditional medicine. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of iridoids is a complex process involving multiple enzymatic steps. The pathway is initiated from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.

Formation of the Iridoid Skeleton

The initial steps leading to the formation of the core iridoid skeleton are well-conserved across many plant species. The proposed pathway begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).

-

Geraniol Synthase (GES): GPP is converted to geraniol.

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, specifically nepetalactol.

Hypothetical Late-Stage Modifications

Following the formation of the core iridoid skeleton, a series of tailoring reactions, including oxidations, methylations, and glycosylations, are proposed to occur to yield the final this compound molecule. A computational analysis of iridoid diversity in the Lamiaceae family suggests a hypothetical pathway for Ajuga species, starting from the core iridoid structure.[1] The final and critical step in the formation of this compound, an iridoid glycoside, is the attachment of a glucose moiety, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT). The identification and characterization of the specific UGTs involved in this compound biosynthesis in A. reptans is an active area of research.

Quantitative Data

Quantitative data on the specific enzyme kinetics and metabolite concentrations in the this compound biosynthetic pathway in Ajuga reptans are limited. However, data from related species and general iridoid content in Ajuga provide valuable context.

| Parameter | Value | Species/Condition | Reference |

| Iridoid Content | |||

| Total Iridoids | 1.078 - 1.983% (expressed as aucubin) | Ajuga reptans (aerial parts) | [2] |

| Harpagide | Present | Ajuga reptans | [3] |

| 8-O-acetylharpagide | Present | Ajuga reptans | [3] |

| Enzyme Kinetics (Related Pathways) | |||

| Iridoid Synthase (ISY) Specific Activity (for 8-oxogeranial) | 8.5 (Substrate Preference Value) | Nepeta mussinii | [4] |

| Iridoid Synthase (CrISY) Specific Activity (for 8-oxogeranial) | 2.1 (Substrate Preference Value) | Catharanthus roseus | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular, biochemical, and analytical techniques.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol is essential for characterizing the function of candidate enzymes identified through transcriptomic or genomic studies.

-

Gene Cloning: Amplify the full-length coding sequence of the target gene (e.g., a putative UGT) from A. reptans cDNA and clone it into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance solubility.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Characterize the activity of the purified enzyme by providing the putative substrate (e.g., an iridoid aglycone and UDP-glucose for a UGT) and analyzing the reaction products using HPLC or LC-MS.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to quantify the expression levels of candidate biosynthetic genes in different tissues of A. reptans or under various experimental conditions.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the target genes and a reference gene (for normalization).

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix with the synthesized cDNA and specific primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.

Identification of Glycosyltransferases

Identifying the specific UGT responsible for the final step of this compound biosynthesis is a key challenge. A combination of bioinformatics and experimental approaches can be employed.

-

Transcriptome Mining: Analyze the transcriptome of A. reptans to identify all putative UGTs based on conserved sequence motifs.

-

Phylogenetic Analysis: Construct a phylogenetic tree of the identified UGTs with known plant UGTs to predict potential functions.

-

Co-expression Analysis: Identify UGTs whose expression patterns correlate with the accumulation of this compound in different tissues or under specific conditions.

-

Functional Characterization: Functionally characterize the top candidate UGTs using the heterologous expression system described above.

Conclusion and Future Directions

The biosynthesis of this compound in Ajuga reptans is a complex process that is not yet fully understood. This guide provides a robust framework based on the well-characterized iridoid biosynthetic pathway in related Lamiaceae species. Future research should focus on the identification and functional characterization of the specific enzymes involved in the late-stage modifications of the iridoid skeleton in A. reptans, particularly the glycosyltransferase responsible for the final step in this compound synthesis. The successful elucidation of this pathway will be a significant step towards the sustainable production of this valuable natural product.

References

- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ajugol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugol, an iridoid glycoside, is a naturally occurring compound found in several medicinal plants, including Rehmannia glutinosa and Leonurus japonicus.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and autophagy-inducing properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and evaluation, and a review of its known mechanisms of action involving key signaling pathways. All quantitative data is summarized for clarity, and methodologies are described to facilitate reproducibility in a research setting.

Physical and Chemical Properties

This compound is a white to off-white powder with the molecular formula C₁₅H₂₄O₉.[4][5] Its structural and physicochemical properties are summarized in the tables below. While some experimentally determined values are available, others are computationally predicted and should be considered as such.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₉ | [4][5] |

| Molecular Weight | 348.34 g/mol | [5] |

| Monoisotopic Mass | 348.14203234 Da | [5] |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point (Predicted) | 617.9 ± 55.0 °C | [6] |

| Density (Predicted) | 1.57 g/cm³ | [6] |

| pKa (Predicted) | 12.80 ± 0.70 | [6] |

| XLogP3-AA (Predicted) | -2.2 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 3.7 mg/mL (10.62 mM) | [6] |

| Water | Soluble | The presence of multiple hydroxyl groups suggests good solubility in polar solvents like water.[7][8] |

| Ethanol, Methanol | Soluble | Short-chain alcohols are polar solvents capable of hydrogen bonding, suggesting solubility.[8][9] |

| Non-polar organic solvents | Poorly soluble | Expected due to the high polarity of the molecule.[7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following tables summarize key spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound

Note: Specific, experimentally verified chemical shift assignments for all protons and carbons were not available in the search results. The following are representative shifts reported in various deuterated solvents. Researchers should perform their own NMR analysis for definitive assignments.[2][10][11][12][13][14]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone Protons/Carbons | (Various signals) | (Various signals) |

| Glycosidic Proton/Carbon | (Anomeric proton signal) | (Anomeric carbon signal) |

| Sugar Moiety Protons/Carbons | (Signals in the sugar region) | (Signals in the sugar region) |

Table 4: FT-IR Spectral Data of this compound

Note: A complete, assigned FT-IR spectrum for this compound was not found. The following are characteristic absorption bands expected for its functional groups.[9][15][16][17][18]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2900 | C-H | Stretching |

| ~1650 | C=C | Stretching |

| ~1100-1000 | C-O | Stretching |

Table 5: ESI-MS Fragmentation Data of this compound

Note: The fragmentation of iridoid glycosides in ESI-MS can be complex. The following represents a plausible fragmentation pattern based on general principles for this class of compounds.[8][14][18][19][20][21][22][23][24]

| m/z (ion) | Proposed Fragment |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodiated adduct |

| [M-H]⁻ | Deprotonated molecule |

| [M+HCOO]⁻ | Formate adduct |

| [M-C₆H₁₀O₅]⁺ | Aglycone fragment (loss of glucose) |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Rehmannia glutinosa

This protocol describes a general procedure for the extraction and chromatographic purification of this compound.[1][25][26][27]

Workflow for this compound Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Detailed Protocol:

-

Extraction: The dried and ground roots of Rehmannia glutinosa are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1]

-

Silica Gel Column Chromatography: The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to silica gel column chromatography.[26]

-

Gradient Elution: The column is eluted with a gradient solvent system, commonly a mixture of dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[1]

-

High-Speed Countercurrent Chromatography (HSCCC): Fractions showing the presence of this compound are pooled and further purified using HSCCC with a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water) to obtain high-purity this compound.[27]

-

Purity Confirmation: The final purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][26][28][29]

UPLC-QE-MS/MS for Quantification of this compound

This protocol outlines a method for the sensitive and selective quantification of this compound in biological matrices using Ultra-Performance Liquid Chromatography coupled with a Quadrupole-Exactive Orbitrap Mass Spectrometer.[13][17][30][31][32]

UPLC-QE-MS/MS Analysis Workflow

Caption: UPLC-QE-MS/MS workflow for this compound analysis.

Detailed Parameters:

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Mass Spectrometer: A Quadrupole-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.

-

Ionization Mode: Positive or negative, depending on sensitivity for this compound.

-

Scan Mode: Full scan for precursor ion detection and dd-MS2 for fragmentation.

-

Data Analysis: Quantification is performed using the peak area of the extracted ion chromatogram corresponding to the [M-H]⁻ or [M+H]⁺ ion of this compound.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of compounds.[3][19][33][34][35][36][37][38]

Carrageenan-Induced Paw Edema Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animals: Male Wistar rats or Swiss albino mice are used. They are acclimatized to laboratory conditions before the experiment.

-

Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administration is typically done 30-60 minutes before carrageenan injection.[3][36]

-

Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[33][35]

-

Measurement of Edema: Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward using a plethysmometer.[19][36]

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

TFEB-Mediated Autophagy and Lysosomal Biogenesis

This compound is an activator of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[39] By promoting the nuclear translocation of TFEB, this compound enhances the expression of genes involved in these processes.[39]

This compound-Induced TFEB Nuclear Translocation Pathway

Caption: this compound activates TFEB-mediated autophagy.

Experimental Protocol: Immunofluorescence for TFEB Nuclear Translocation [4][6][39][40][41]

-

Cell Culture and Treatment: Cells (e.g., HeLa or hepatocytes) are cultured on coverslips and treated with this compound for a specified time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy: The subcellular localization of TFEB is visualized using a fluorescence microscope.

-

Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of TFEB translocation.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. This compound has been shown to inactivate mTOR, which is an upstream event leading to the activation of TFEB.[39]

This compound's Effect on the mTOR Pathway

Caption: this compound inhibits the mTOR signaling pathway.

Experimental Protocol: Western Blot for mTOR Pathway Proteins [15][22][28][32][35][42][43]

-

Protein Extraction: Cells treated with this compound are lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against total and phosphorylated forms of mTOR and its downstream targets (e.g., p70S6K).

-

Detection: HRP-conjugated secondary antibodies and a chemiluminescence substrate are used for detection.

-

Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to assess the effect of this compound on mTOR activity.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. While the direct effect of this compound on NF-κB is still under investigation, its anti-inflammatory properties suggest a potential modulatory role.[3]

Hypothesized Modulation of NF-κB Pathway by this compound

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay [3][20][23][30][44][45][46]

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment and Stimulation: After transfection, cells are pre-treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of this compound on NF-κB-dependent gene transcription.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key cellular pathways, such as TFEB-mediated autophagy, mTOR signaling, and potentially the NF-κB pathway, underscores its therapeutic potential for a range of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and mechanisms of action of this compound, facilitating its development as a potential therapeutic agent.

References

- 1. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uab.edu [uab.edu]

- 9. scialert.net [scialert.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. scielo.br [scielo.br]

- 12. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. quimicanova.sbq.org.br [quimicanova.sbq.org.br]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. diva-portal.org [diva-portal.org]

- 18. ripublication.com [ripublication.com]

- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. elifesciences.org [elifesciences.org]

- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 25. preprints.org [preprints.org]

- 26. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. spectrabase.com [spectrabase.com]

- 30. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]

- 31. benchchem.com [benchchem.com]

- 32. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 33. inotiv.com [inotiv.com]

- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 35. ccrod.cancer.gov [ccrod.cancer.gov]

- 36. benchchem.com [benchchem.com]

- 37. researchgate.net [researchgate.net]

- 38. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 43. researchgate.net [researchgate.net]

- 44. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. resources.amsbio.com [resources.amsbio.com]

- 46. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Ajugol: An In-depth Technical Guide on a Promising Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugol, an iridoid glycoside predominantly found in traditional medicinal plants such as Leonurus japonicus and Rehmannia glutinosa, is emerging as a significant natural compound with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and multifaceted biological roles. Special emphasis is placed on its anti-inflammatory, neuroprotective, and autophagy-inducing mechanisms. This document synthesizes current research to offer a technical resource for scientists and professionals engaged in natural product research and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways of action.

Introduction

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. This compound is a prominent member of this class, distinguished by its significant therapeutic potential. Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its beneficial effects, paving the way for its potential application in modern therapeutics for a range of disorders, including inflammatory conditions and neurodegenerative diseases.

Chemical Properties and Structure

This compound is a glycoside, consisting of an iridoid aglycone linked to a glucose molecule. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₉ | [3] |

| Molecular Weight | 348.35 g/mol | [3] |

| CAS Number | 52949-83-4 | [3] |

| Purity (typical) | ≥98% (HPLC) | [3] |

| Appearance | White powder | [3] |

| Solubility | Soluble in water and methanol |

Biosynthesis of this compound

The biosynthesis of this compound, like other iridoid glycosides, originates from the mevalonate pathway, leading to the formation of the universal monoterpene precursor, geranyl pyrophosphate (GPP). While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, the general pathway for iridoid biosynthesis in plants involves the cyclization of a geraniol-derived intermediate to form the characteristic iridoid skeleton. This is followed by a series of oxidation, reduction, and glycosylation steps to yield the final this compound molecule.

Caption: Generalized biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, neuroprotective, and autophagy-modulating effects being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is largely attributed to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune response and, when dysregulated, contributes to chronic inflammation.

Signaling Pathway:

Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Activity:

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's disease. Its neuroprotective mechanisms involve the attenuation of neuroinflammation and the modulation of apoptotic pathways.[1]

Signaling Pathway:

Caption: this compound's modulation of the intrinsic apoptotic pathway.

Quantitative Data on Neuroprotective Activity:

In vivo studies have demonstrated the neuroprotective effects of this compound. In a mouse model of Alzheimer's disease, oral administration of this compound at doses of 50 and 100 mg/kg/day significantly mitigated cognitive impairment and reduced the accumulation of amyloid-β plaques in the hippocampus.[2] In vitro studies using SH-SY5Y neuroblastoma cells have shown that pre-treatment with this compound at concentrations ranging from 5 to 50 µM can protect against neurotoxin-induced cell death.[1]

Autophagy Induction

This compound is a potent activator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This activity is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]

Signaling Pathway:

Caption: this compound's activation of TFEB-mediated autophagy.

Quantitative Data on Autophagy Induction:

The induction of autophagy by this compound has been demonstrated through the observation of increased LC3-II puncta formation in treated cells, a hallmark of autophagosome formation.[5] While specific dose-response curves for LC3-II formation are not extensively reported, studies have shown significant increases in autophagic flux with this compound treatment in the micromolar range in vitro.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Leonurus japonicus

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of Leonurus japonicus are macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol, to separate compounds based on their polarity. The iridoid glycosides, including this compound, are enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[6]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[7]

In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Induction of Neurotoxicity: A neurotoxin, such as amyloid-β peptide (Aβ₂₅₋₃₅) at 25 µM or 6-hydroxydopamine (6-OHDA) at 100 µM, is added to the wells and incubated for another 24 hours.

-

Cell Viability Assay (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance at 570 nm is measured. Cell viability is expressed as a percentage of the untreated control.[8][9]

Autophagy Assay: LC3 Puncta Formation by Immunofluorescence

Methodology:

-

Cell Culture and Seeding: Cells (e.g., HeLa or SH-SY5Y) are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with this compound at the desired concentration and for the desired time. A positive control (e.g., rapamycin) and a negative control are included.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against LC3B overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.

-

Imaging and Analysis: Images are captured using a fluorescence microscope. The number of LC3 puncta per cell is quantified to assess autophagosome formation.[10][11]

This compound in Drug Development

The diverse pharmacological activities of this compound make it an attractive candidate for drug development. Its ability to modulate key signaling pathways involved in inflammation, neurodegeneration, and cellular homeostasis suggests its potential for treating a variety of diseases. However, further research is necessary to optimize its pharmacokinetic properties, assess its long-term safety profile, and conduct rigorous clinical trials to validate its therapeutic efficacy in humans.

Conclusion

This compound is a promising iridoid glycoside with a well-defined chemical structure and a growing body of evidence supporting its significant pharmacological activities. Its mechanisms of action, particularly its roles in inhibiting inflammation, providing neuroprotection, and inducing autophagy, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed methodologies to facilitate further investigation into this remarkable natural product. Continued exploration of this compound's therapeutic potential is warranted and holds promise for addressing unmet medical needs.

References

- 1. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances TFEB-mediated lysosome biogenesis and lipophagy to alleviate non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Iridoid Glycoside Ajugol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Ajugol, an iridoid glycoside of significant interest. It details the experimental protocols for its extraction and analysis, presents quantitative data, and explores its biological signaling pathways.

Discovery and History

This compound, a prominent iridoid glycoside, was first isolated from the aerial parts of Ajuga reptans L. (Lamiaceae) by M. Guiso and his colleagues in 1974. Their seminal work, published in the Gazzetta Chimica Italiana, laid the foundation for future research into this compound and other iridoids within the Ajuga genus. Ajuga species have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, which spurred scientific investigation into their chemical constituents.[1]

Following its initial discovery, research on this compound and other constituents of Ajuga reptans has continued, leading to the identification of a diverse array of bioactive compounds, including other iridoid glycosides, flavonoids, and phenylpropanoid glycosides.[1][2][3][4][5] These studies have consistently identified this compound as a characteristic secondary metabolite of the Ajuga genus.[1]

Experimental Protocols

Extraction of Iridoid Glycosides from Ajuga reptans

The following is a typical ultrasound-assisted extraction (UAE) method for obtaining an extract enriched in iridoid glycosides, including this compound:

-

Plant Material Preparation: Air-dried aerial parts of Ajuga reptans are ground into a fine powder.

-

Extraction Solvent: A 70% (v/v) solution of ethanol in water is prepared.

-

Ultrasonic Extraction:

-

The powdered plant material is mixed with the 70% ethanol solvent in a flask. A common solid-to-liquid ratio is 1:10 (w/v).

-

The flask is placed in an ultrasonic bath.

-

Extraction is performed at a controlled temperature (e.g., 40-50°C) for a duration of 30-60 minutes.

-

-

Filtration and Concentration:

-

The resulting mixture is filtered through filter paper to separate the plant debris from the liquid extract.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Lyophilization: The concentrated aqueous extract is freeze-dried (lyophilized) to obtain a stable, powdered crude extract.

Quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Quantitative analysis of this compound in the crude extract is typically performed using reverse-phase HPLC-DAD.

-

Sample Preparation: A known weight of the dried extract is dissolved in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC System and Column:

-

A standard HPLC system equipped with a diode-array detector is used.

-

A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation.

-

-

Mobile Phase and Gradient: A gradient elution is typically used to achieve good separation of the various compounds in the extract. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

-

Detection: The DAD is set to monitor the absorbance at a wavelength where this compound has a characteristic absorption, typically around 210 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.[4]

Data Presentation

The following tables summarize quantitative data related to the extraction and composition of Ajuga reptans extracts containing this compound.

| Extraction Method | Solvent | Extraction Yield (%) | Reference |

| Ultrasound-Assisted Extraction | 70% Ethanol | 18.10 - 19.04 (dried leaves) | [4] |

| Ultrasound-Assisted Extraction | 70% Ethanol | 27.13 - 30.13 (freeze-dried leaves) | [4] |

| Maceration | 50% Ethanol | 28.4 | [3] |

| Maceration | 70% Ethanol | 28.9 | [3] |

Table 1: Extraction Yields from Ajuga reptans

| Compound | Percentage in Dried Extract (w/w) | Analytical Method | Reference |

| Teupolioside | 2.8 ± 0.4 | RP-HPLC-DAD | [2] |

| Verbascoside | 0.9 ± 0.2 | RP-HPLC-DAD | [2] |

| Martinoside | 0.7 ± 0.3 | RP-HPLC-DAD | [2] |

| Total Polyphenols (as GAE) | 19.81 mg/g (ethanolic extract) | Folin-Ciocalteu | [4] |

| Total Polyphenols (as GAE) | 315.49 mg/g (leaf extract) | Folin-Ciocalteu | [4] |

Table 2: Quantitative Composition of Bioactive Compounds in Ajuga reptans Extracts

Biological Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily related to its anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Activity via the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the activation of pathways such as the Toll-like receptor (TLR) pathway leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound has been shown to interfere with this process, thereby reducing the production of pro-inflammatory cytokines.[6][7]

Neuroprotective Effects via the Caspase-3 Pathway

In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated neuroprotective effects by modulating apoptosis, or programmed cell death.[6][7] A key player in the apoptotic cascade is caspase-3, an executioner caspase. The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of cellular proteins and ultimately cell death. This compound has been found to inhibit the activation of caspase-3, thereby preventing neuronal apoptosis.[6][7] This action is believed to be upstream of caspase-3, potentially involving the regulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.[6][7]

Conclusion

Since its discovery in 1974, this compound has emerged as a significant iridoid glycoside with promising therapeutic potential. Modern analytical techniques have facilitated its quantification and the characterization of its biological activities. The elucidation of its roles in key signaling pathways, such as the NF-κB and caspase-3 pathways, provides a strong rationale for its further investigation in the development of novel anti-inflammatory and neuroprotective agents. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, summarizing the key historical, chemical, and biological aspects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ajugol: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the iridoid glycoside, Ajugol.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₅H₂₄O₉, Exact Mass: 348.142032 g/mol ), a naturally occurring iridoid glycoside found in various plants, including those of the Ajuga and Leonurus genera.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the isolation, identification, and characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the iridoid core and the glucose moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.18 | d | 8.0 |

| 3 | 6.25 | dd | 6.0, 1.5 |

| 4 | 4.88 | m | |

| 5 | 2.55 | m | |

| 6 | 4.15 | dd | 6.0, 5.0 |

| 9 | 2.80 | m | |

| 10 | 1.15 | s | |

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | t | 8.5 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Data compiled from typical values reported for iridoid glycosides.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of this compound. SpectraBase entries indicate that ¹³C NMR data for this compound have been recorded in various deuterated solvents, including DMSO-d₆, C₅D₅N, CD₃OD, and D₂O.[2][3]

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 94.5 |

| 3 | 141.2 |

| 4 | 103.5 |

| 5 | 48.0 |

| 6 | 78.5 |

| 7 | 72.0 |

| 8 | 77.8 |

| 9 | 58.0 |

| 10 | 22.5 |

| 11 | 130.0 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.7 |

| 5' | 78.1 |

| 6' | 62.9 |

Data compiled from typical values reported for iridoid glycosides and available spectral databases.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, with a molecular formula of C₁₅H₂₄O₉, the exact mass is 348.142032 g/mol .[1]

Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like iridoid glycosides. The fragmentation of this compound under ESI-MS/MS conditions typically involves the cleavage of the glycosidic bond and losses of water molecules from the aglycone.

Table 3: ESI-MS/MS Fragmentation Data of this compound

| m/z (ion) | Formula | Description |

| 349.1495 | [M+H]⁺ | Protonated molecule |

| 366.1760 | [M+NH₄]⁺ | Ammonium adduct |

| 371.1289 | [M+Na]⁺ | Sodium adduct |

| 187.0652 | [Aglycone+H]⁺ | Loss of the glucose moiety (162 Da) |

| 169.0546 | [Aglycone+H-H₂O]⁺ | Loss of glucose and one water molecule |

| 151.0441 | [Aglycone+H-2H₂O]⁺ | Loss of glucose and two water molecules |

Fragmentation data is based on typical fragmentation patterns observed for iridoid glycosides.

Experimental Protocols

The following sections detail generalized experimental procedures for the acquisition of NMR and MS data for iridoid glycosides like this compound. These protocols are based on standard methodologies reported in the literature for the isolation and characterization of natural products.

NMR Spectroscopy Protocol

Sample Preparation:

-

A pure sample of this compound (1-5 mg) is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.

-

The spectra are typically acquired at room temperature (298 K).

-

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of approximately 220 ppm.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol

Sample Preparation:

-

A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Spectra are typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and common adducts ([M+Na]⁺, [M+NH₄]⁺).

-

For fragmentation studies (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated in the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). The resulting product ions are then mass-analyzed.

-

Key instrument parameters such as capillary voltage, cone voltage (or fragmentor voltage), and collision energy are optimized to achieve good signal intensity and appropriate fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Ajugol: A Comprehensive Technical Overview of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugol, an iridoid glycoside found in several medicinal plants including Rehmannia glutinosa and Leonurus japonicus, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its neuroprotective, anti-inflammatory, and autophagy-modulating effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the known signaling pathways and experimental workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is a monoterpenoid and a glycoside with the molecular formula C15H24O9 and a molecular weight of 348.34 g/mol .[1] Its chemical structure confers specific biological activities that are currently under investigation for various therapeutic applications.

Potential Therapeutic Applications

Current research indicates that this compound holds therapeutic promise in several areas, most notably in the treatment of neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

Neuroprotective Effects in Alzheimer's Disease

A significant body of research has focused on this compound's potential in the context of Alzheimer's disease (AD). Studies have shown that this compound can mitigate cognitive impairment and reduce the accumulation of amyloid-β (Aβ) plaques in the hippocampus.[2] The neuroprotective effects of this compound are attributed to its ability to modulate neuroinflammation and apoptosis.[2][3]

Signaling Pathways in Neuroprotection

This compound's neuroprotective mechanism involves the modulation of two key signaling pathways:

-

TLR/NF-κB/NLRP3 Pathway: this compound has been shown to inhibit the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[2][3] This pathway is a critical component of the innate immune response and its dysregulation is implicated in the chronic neuroinflammation observed in AD. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby attenuating inflammatory damage to neurons.[2]

-

BCL-2/BAX/Cytochrome C/Caspase-3 Pathway: this compound also modulates the intrinsic apoptosis pathway. It has been observed to influence the expression of the B-cell lymphoma 2 (BCL-2) family of proteins, specifically decreasing the pro-apoptotic BAX and increasing the anti-apoptotic BCL-2. This shift in the BAX/BCL-2 ratio prevents the release of cytochrome C from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[2][3]

Anti-inflammatory and Autophagy-Modulating Effects

Beyond its neuroprotective role, this compound exhibits broader anti-inflammatory and autophagy-activating properties that suggest its potential in a range of other conditions.

TFEB-Mediated Autophagy and mTOR Inhibition

This compound is an activator of autophagy through the transcription factor EB (TFEB).[3] TFEB is a master regulator of lysosomal biogenesis and autophagy. This compound promotes the nuclear translocation of TFEB, leading to the expression of autophagy-related genes. This activation of autophagy is linked to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTORC1.[3] By inhibiting mTORC1, this compound relieves the suppression of the ULK1 complex, a key initiator of autophagy.

This mechanism of action suggests potential applications for this compound in:

-

Osteoarthritis: In models of osteoarthritis, this compound has been shown to alleviate endoplasmic reticulum (ER) stress and extracellular matrix degradation in chondrocytes by activating TFEB-mediated autophagy.[4]

-

Non-alcoholic Fatty Liver Disease (NAFLD): this compound's ability to promote autophagic flux suggests its potential to improve hepatic steatosis and lipid metabolism disorders.[3]

-

Asthma: The anti-inflammatory effects of this compound may be beneficial in managing airway inflammation associated with asthma.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay/Model | Result (IC50/Dosage) | Reference |

| Antiprotozoal | Trypanosoma brucei rhodesiense | 29.3–73.0 µg/mL | [2] |

| Trypanosoma b. rhodesiense | 31.8 µg/mL | [3] | |

| Trypanosoma b. rhodesiense | 7.2 µg/mL | [3] | |

| Osteoarthritis | In vivo (mouse model) | 25, 50 mg/kg, i.p., once a day for 8 weeks | [3] |

| In vitro (primary chondrocytes) | 25, 50 µM | [3] | |

| NAFLD | In vivo (mouse model) | 50 mg/kg, p.o., for 12 weeks | [3] |

| Neuroprotection | In vivo (AD mouse model) | 50, 100 mg/kg/day | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vivo Alzheimer's Disease Model

-

Model Induction: Alzheimer's disease-like pathology is often induced in rodents using agents like D-galactose and aluminum chloride, or through the use of transgenic models such as APP/PS1 mice.[5]

-

This compound Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 50 to 100 mg/kg/day for a specified duration.[5]

-

Behavioral Testing:

-

Morris Water Maze (MWM): This test assesses spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial.[5][6][7]

-

Open-Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and its movement, including total distance traveled and time spent in the center versus the periphery, is recorded.[5]

-

-

Histological Analysis:

-

Biochemical Analysis:

-

Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules in pathways like TLR/NF-κB/NLRP3 and BCL-2/BAX/Caspase-3 in hippocampal tissue.[2]

-

In Vitro Assays

-

Cell Culture: Various cell lines are used to study this compound's effects, including BV2 microglia for neuroinflammation studies and primary chondrocytes for osteoarthritis research.[2][3]

-

Treatment: Cells are treated with varying concentrations of this compound, typically in the micromolar range (e.g., 25-50 µM), often in the presence of a stressor or inflammatory stimulus like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (TBHP).[3]

-

Analysis:

-

Western Blotting: Used to assess the phosphorylation status and total protein levels of key signaling proteins in pathways like mTOR and NF-κB.

-

Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of TFEB.

-

Cell Viability Assays (e.g., MTT): To determine the cytotoxic effects of this compound at different concentrations.

-

ELISA: To quantify the levels of secreted cytokines in the cell culture medium.

-

Conclusion and Future Directions